molecular formula C26H31N5O4 B2581296 8-(benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione CAS No. 941937-03-7

8-(benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Número de catálogo: B2581296
Número CAS: 941937-03-7
Peso molecular: 477.565
Clave InChI: LKRNEDPLFCDINP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 8-(benzyl(methyl)amino)-7-(3-(3-ethylphenoxy)-2-hydroxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by distinct substitutions at positions 7 and 8 of the purine core. At position 8, it features a benzyl(methyl)amino group, while position 7 is substituted with a 3-(3-ethylphenoxy)-2-hydroxypropyl chain. Additionally, methyl groups occupy positions 1 and 3. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural complexity—particularly the extended phenoxy-hydroxypropyl chain—hints at tailored interactions with biological targets, such as adenosine receptors or enzymes involved in nucleotide metabolism .

Propiedades

IUPAC Name

8-[benzyl(methyl)amino]-7-[3-(3-ethylphenoxy)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N5O4/c1-5-18-12-9-13-21(14-18)35-17-20(32)16-31-22-23(29(3)26(34)30(4)24(22)33)27-25(31)28(2)15-19-10-7-6-8-11-19/h6-14,20,32H,5,15-17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRNEDPLFCDINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)OCC(CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)N(C3=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Compound A : 8-(benzyl(methyl)amino)-7-(2-hydroxyethyl)-3-methyl-1H-purine-2,6(3H,7H)-dione

  • Substituents: Position 7: 2-hydroxyethyl Position 8: Benzyl(methyl)amino
  • Molecular Formula : C₁₆H₁₉N₅O₃
  • Key Features :
    • Shorter, less complex chain at position 7 compared to the target compound.
    • Reduced steric hindrance and lower molecular weight (MW ≈ 329.36 g/mol) likely enhance aqueous solubility but may limit membrane permeability .

Compound B : 8-{[Benzyl(methyl)amino]methyl}-7-isopropyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

  • Substituents: Position 7: Isopropyl Position 8: Benzyl(methyl)aminomethyl
  • Molecular Formula : C₂₀H₂₆N₆O₂
  • Key Features: The isopropyl group at position 7 increases lipophilicity (clogP ≈ 2.8 predicted) compared to the hydroxypropyl-phenoxy chain in the target compound. This modification may improve blood-brain barrier penetration but reduce solubility in polar solvents .

Compound C : 8-(Benzyl(methyl)amino)-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione

  • Substituents: Position 7: Octyl Position 8: Benzyl(methyl)amino
  • Molecular Formula : C₂₂H₃₁N₅O₂

Structural Variations at Position 8

Compound D : 8-[(3-Methoxypropyl)amino]-3-methyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione

  • Substituents: Position 7: 3-Methylbenzyl Position 8: 3-Methoxypropylamino
  • Molecular Formula : C₁₉H₂₄N₆O₃
  • The 3-methylbenzyl group at position 7 adds steric bulk, which may impede binding to compact receptor pockets .

Pyrimidine-Based Analogs

Compound E : 6-[(3-Benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione

  • Core Structure : Pyrimidine-2,4-dione (uracil derivative).
  • Substituents : Benzyloxy groups at positions 3 and 2 of the propyl chain.
  • Lacks the purine core, which may reduce affinity for purine-specific targets like adenosine receptors .

Implications for Research

The structural diversity among these analogs highlights the following trends:

Lipophilicity : Longer alkyl chains (e.g., octyl in Compound C) or aromatic groups (e.g., 3-methylbenzyl in Compound D) enhance lipid solubility but may compromise bioavailability.

Solubility: Polar substituents like hydroxyethyl (Compound A) or methoxypropyl (Compound D) improve aqueous solubility, critical for intravenous formulations.

Target Specificity : The purine core in the target compound and analogs (A–D) may favor interactions with purinergic receptors, whereas pyrimidine-based analogs (Compound E) could diverge in target profiles.

Further studies should prioritize synthesizing the target compound and evaluating its binding affinity, metabolic stability, and pharmacokinetics relative to these analogs.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.